REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([CH3:7])=[CH:3][CH:2]=1.[Li+].CC([N-][CH:13]([CH3:15])[CH3:14])C.C1[CH2:20][O:19]CC1.CCCCCCC.C(C1C=CC=CC=1)C.C1(Br)CC1.[NH4+].[Cl-].C1C[O:45]CC1>>[CH:13]1([CH2:7][C:4]2[CH:5]=[CH:6][N:1]=[C:2]([C:20]([OH:19])=[O:45])[CH:3]=2)[CH2:15][CH2:14]1 |f:1.2,3.4.5,7.8|
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
THF heptane ethylbenzene
|
Quantity
|
5.9 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1.CCCCCCC.C(C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.43 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)Br
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at −78° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
WAIT
|
Details
|
−40° C. for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to warm up to room temperature
|
Type
|
STIRRING
|
Details
|
was stirred at room temperature for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with EtOAc (10×2 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic extracts dried over Na2SO4
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)CC1=CC(=NC=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: PERCENTYIELD | 31% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |